SB-334867 -

SB-334867

Catalog Number: EVT-1573934
CAS Number:
Molecular Formula: C17H14ClN5O2
Molecular Weight: 355.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SB-334867 is a selective non-peptide antagonist of the orexin-1 receptor, which is part of the orexin/hypocretin system involved in regulating various physiological processes, including arousal, appetite, and energy homeostasis. This compound was first developed by GlaxoSmithKline and has been widely utilized in research to explore the role of orexin receptors in neurobiology and pharmacology. Its chemical formula is C17H13N5O2C_{17}H_{13}N_{5}O_{2}, and it has a molecular weight of approximately 319.32 g/mol. SB-334867 is primarily used to study the effects of orexin-1 receptor modulation on behaviors such as feeding, sleep, and addiction-related processes .

Source and Classification

SB-334867 is classified as a selective orexin-1 receptor antagonist. It is sourced from pharmaceutical companies like GlaxoSmithKline and suppliers such as Tocris Bioscience. The compound is known for its ability to inhibit orexin-A induced intracellular calcium release in cell lines expressing human orexin receptors, demonstrating its specificity for the orexin-1 receptor over the orexin-2 receptor .

Synthesis Analysis

The synthesis of SB-334867 involves several key steps that include the construction of its core structure through organic reactions. The compound has been synthesized using techniques such as:

  1. Amidation Reactions: These reactions typically involve the formation of amides from carboxylic acids and amines, which are crucial for constructing the backbone of SB-334867.
  2. Cyclization: This step may involve forming cyclic structures that are essential for the biological activity of the compound.
  3. Purification: High-performance liquid chromatography (HPLC) is often employed to ensure that the final product meets purity standards (≥99%) necessary for research applications .

Technical details regarding specific reaction conditions or reagents are often proprietary or detailed in specialized literature.

Molecular Structure Analysis

The molecular structure of SB-334867 can be represented by its chemical formula C17H13N5O2C_{17}H_{13}N_{5}O_{2}. The structural features include:

  • Core Structure: A complex arrangement that allows interaction with the orexin-1 receptor.
  • Functional Groups: Presence of nitrogen-containing groups that contribute to its binding affinity and selectivity.

The InChI key for SB-334867 is AKMNUCBQGHFICM-UHFFFAOYSA-N, which provides a unique identifier for chemical databases .

Chemical Reactions Analysis

SB-334867 primarily participates in biochemical interactions rather than traditional chemical reactions. Its main reaction involves binding to the orexin-1 receptor, inhibiting its activation by endogenous ligands such as orexin-A. This blockade leads to various physiological effects, including alterations in feeding behavior and modulation of stress responses .

In vitro studies have demonstrated that SB-334867 effectively inhibits orexin-A-induced signaling pathways, such as phospholipase C activation, which is critical for calcium mobilization within cells .

Mechanism of Action

The mechanism of action of SB-334867 involves its competitive inhibition at the orexin-1 receptor site. Upon administration, SB-334867 binds to the receptor and prevents orexin-A from exerting its effects on downstream signaling pathways. This inhibition can lead to:

  • Reduced Feeding Behavior: By blocking orexin signaling, SB-334867 decreases appetite-stimulating effects.
  • Altered Sleep Patterns: The antagonist's action on orexin receptors can influence wakefulness and sleep regulation.
  • Modulation of Reward Pathways: Research indicates that SB-334867 may reduce drug-seeking behavior by interfering with reward-related neural circuits .
Physical and Chemical Properties Analysis

SB-334867 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 31.93 mg/mL with gentle warming.
  • Storage Conditions: Recommended storage at room temperature.
  • Stability: The compound maintains stability under standard laboratory conditions.

These properties make SB-334867 suitable for various experimental setups in neuroscience research .

Applications

SB-334867 has several significant applications in scientific research:

  1. Neuroscience Studies: It is extensively used to investigate the role of orexin receptors in sleep disorders, obesity, and addiction.
  2. Behavioral Research: The compound helps elucidate mechanisms underlying feeding behavior and reward-seeking actions.
  3. Pharmacological Research: Studies involving SB-334867 contribute to understanding potential therapeutic targets for conditions such as insomnia and substance use disorders .
Introduction to SB-334867

Discovery and Development as the First Selective Orexin-1 Receptor Antagonist

SB-334867 was developed by GlaxoSmithKline (GSK) through high-throughput screening of chemical libraries targeting the orexin system. Initial research aimed to identify compounds that could selectively inhibit OX1R, one of two G-protein-coupled receptors (OX1R and OX2R) activated by orexin neuropeptides (orexin-A and orexin-B). Published in 2001, Porter et al. detailed its optimization from a heterocyclic urea scaffold, culminating in SB-334867’s identification as a potent OX1R antagonist [2] [4].

This discovery was pivotal for three reasons:

  • Mechanistic Insight: Prior studies linked orexin signaling to narcolepsy (via OX2R) and feeding behaviors, but OX1R’s roles remained obscure. SB-334867 enabled targeted in vivo interrogation, revealing OX1R’s modulation of reward, addiction, and stress responses [1] [6].
  • Pharmacological Validation: As the first non-peptide antagonist, it demonstrated that orexin receptors were druggable with small molecules, accelerating therapeutic development for insomnia and addiction [1] [4].
  • Behavioral Studies: Early work demonstrated that systemic SB-334867 administration blocked orexin-A-induced hyperphagia in rats, confirming OX1R’s role in feeding regulation [2] [10].

Table 1: Key Milestones in SB-334867 Development

YearEventSignificance
2000Initial synthesis of biarylurea derivatives by GSKIdentified lead compound with OX1R affinity [4]
2001Characterization as selective OX1R antagonist [2]First tool for in vivo OX1R studies
2002–2010Expanded use in addiction models (morphine, cocaine, ethanol)Established OX1R’s role in reward pathways [6]

Structural and Chemical Characterization

SB-334867 features a biarylurea core structure (molecular formula: C17H13N5O2; molecular weight: 319.32 g/mol) with a benzoxazole moiety linked to a naphthyridine group via a urea bridge. Key physicochemical properties include [5] [8] [10]:

  • Solubility: Moderate solubility in dimethyl sulfoxide (DMSO; up to 100 mM) and ethanol (10 mM), but limited aqueous solubility.
  • Hydrogen Bonding: Two hydrogen-bond donors and six acceptors, facilitating receptor interaction.
  • Instability Issues: The hydrochloride salt form is hydrolytically unstable in solution, degrading into inactive metabolites. This necessitates fresh preparation for experimental use to avoid confounding results [7].

Table 2: Physicochemical Properties of SB-334867

PropertyValueExperimental Context
Molecular weight319.32 g/molMass spectrometry [8]
Hydrogen bond acceptors6Computational modeling [5]
Hydrogen bond donors2Computational modeling [5]
Topological polar surface area92.94 ŲCDK-based calculation [5]
LogP (XLogP)0.84Indicates moderate lipophilicity [5]

The urea linker is critical for binding: it forms hydrogen bonds with key residues (e.g., His344) in OX1R’s active site, while the naphthyridine group engages in π-π stacking with hydrophobic pockets [5] [9].

Pharmacological Profile: Selectivity for OX1 vs. OX2 Receptors

SB-334867 exhibits nanomolar affinity for OX1R (pKi = 7.2–7.4) but significantly lower affinity for OX2R (pKi < 5.0), conferring ~50-fold selectivity [1] [5] [10]. This selectivity profile was established using:

  • Binding Assays: Competitive inhibition of [3H]-SB-674042 binding in CHO cells expressing human OX1R (Ki = 40 nM) [5].
  • Functional Antagonism: Blockade of orexin-A-induced Ca2+ mobilization in OX1R-expressing cells (pKb = 7.27) but not in OX2R systems [10].

Despite its selectivity, SB-334867 shows off-target interactions at higher concentrations:

  • Serotonin Receptors: Binds 5-HT2B and 5-HT2C receptors (pKi = 5.4–5.3), though with 100-fold lower affinity than for OX1R [8] [10].
  • Dopamine Transporters: Modest inhibition in radioligand assays [1].

Table 3: Receptor Binding Affinity Profile

ReceptorpKi or pKbSelectivity vs. OX1RAssay System
OX1R7.2–7.4Reference[3H]SB-674042 binding [5]
OX2R<5.0>50-fold lowerCa2+ mobilization [10]
5-HT2B5.4~100-fold lowerRadioligand binding [8]
5-HT2C5.3~100-fold lowerRadioligand binding [8]

Functionally, SB-334867 inhibits OX1R-mediated behaviors:

  • Addiction Models: At 20–30 mg/kg (intraperitoneal), it attenuates morphine-induced locomotor sensitization and ethanol self-administration in rodents by modulating mesolimbic dopamine pathways [6] [8].
  • Feeding Behavior: Blocks orexin-A-stimulated hyperphagia without altering baseline food intake at low doses (3–10 mg/kg) [2] [10].
  • Motivation vs. Impulse Control: Reduces reward-seeking in conditioned place preference tests but does not impair inhibitory control in stop-signal tasks, underscoring its behavioral specificity [9].

However, its hydrolytic instability and off-target effects necessitate cautious interpretation of high-dose studies (>30 mg/kg), where reduced locomotor activity may reflect sedation rather than selective OX1R blockade [7].

Properties

Product Name

SB-334867

IUPAC Name

1-(2-methyl-1,3-benzoxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea;hydrochloride

Molecular Formula

C17H14ClN5O2

Molecular Weight

355.8 g/mol

InChI

InChI=1S/C17H13N5O2.ClH/c1-10-20-12-5-4-11(9-15(12)24-10)21-17(23)22-14-6-8-18-13-3-2-7-19-16(13)14;/h2-9H,1H3,(H2,18,21,22,23);1H

InChI Key

BKZHSJNLPPAJKB-UHFFFAOYSA-N

Synonyms

1-(2-methylbenzoxazol-6-yl)-3-(1,5)naphthyridin-4-yl urea
1-(2-methylbenzoxazol-6-yl)-3-(1,5)naphthyridin-4-yl urea hydrochloride
SB 334867-A
SB 334867A
SB-334867
SB-334867-A
SB-334867A
SB334867A

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)NC(=O)NC3=C4C(=NC=C3)C=CC=N4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.